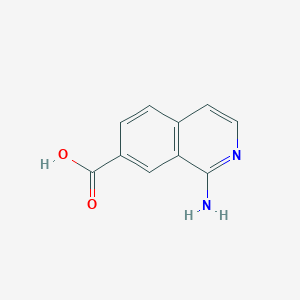

1-Aminoisoquinoline-7-carboxylic acid

CAS No.: 221050-71-1

Cat. No.: VC3953226

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221050-71-1 |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 1-aminoisoquinoline-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) |

| Standard InChI Key | GSUOUGRRXWZHQW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CN=C2N)C(=O)O |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2N)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 1-aminoisoquinoline-7-carboxylic acid, with the following structural attributes:

-

Isoquinoline backbone: A fused bicyclic system comprising a benzene ring and a pyridine ring.

-

Functional groups:

-

Primary amino (-NH) at position 1.

-

Carboxylic acid (-COOH) at position 7.

-

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 188.18 g/mol | |

| CAS number | 221050-71-1 | |

| Solubility | Limited in water; soluble in polar organic solvents |

Spectral Data

Synthesis and Structural Modification

Nitration-Reduction-Oxidation Sequence

A common method involves:

-

Nitration: Introduction of a nitro group at position 1 of isoquinoline using HNO/HSO.

-

Reduction: Conversion of nitro to amino group via catalytic hydrogenation (H, Pd/C).

-

Oxidation: Carboxylic acid introduction at position 7 using KMnO under acidic conditions .

Transition Metal-Catalyzed Methods

-

Co(III)-catalyzed C–H activation: Enables direct coupling of alkynes with o-alkynylbenzaldoximes, yielding 1-aminoisoquinolines in a redox-neutral process .

-

AgOTf-mediated cyclization: Silver triflate catalyzes cyclization of o-alkynylbenzaldoximes with isocyanates, achieving yields up to 85% .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Nitration-Reduction | 60–70 | Scalable | Multi-step, harsh conditions |

| Co(III) catalysis | 75–85 | Atom-economical, one-pot | Requires specialized ligands |

| AgOTf cyclization | 80–85 | High regioselectivity | Costly catalyst |

Structural Derivatives

-

C-3 modifications: Electron-withdrawing groups (e.g., -NO, -CN) enhance antibacterial activity .

-

C-7 esterification: Improves membrane permeability but reduces aqueous solubility .

Biological Activity and Mechanisms

In Vitro Activity Against Plant Pathogens

1-Aminoisoquinoline-7-carboxylic acid exhibits potent activity against Gram-negative bacteria:

Table 3: Inhibition Rates at 50 µg/mL

| Pathogen | Inhibition Rate (%) | EC (µg/mL) |

|---|---|---|

| Ralstonia solanacearum | 96.19 | 8.38 |

| Acidovorax citrulli | 97.27 | 9.12 |

| Xanthomonas oryzae | 94.67 | 10.45 |

Mechanism of Action

-

Membrane disruption: Scanning electron microscopy (SEM) reveals cell wall lysis and membrane integrity loss in treated A. citrulli .

-

Biofilm inhibition: Reduces exopolysaccharide (EPS) production by 82.86% at 50 µg/mL, preventing biofilm formation .

-

Motility suppression: Decreases bacterial swimming diameter by 50% at 12.5 µg/mL .

Anti-Inflammatory Activity

-

NF-κB pathway inhibition: Suppresses LPS-induced IL-6 and TNF-α production in BV2 microglial cells (IC = 20–40 µM) .

-

ROS scavenging: Reduces oxidative stress in murine macrophages by 65% at 50 µM .

Pharmacological Applications and Challenges

Agricultural Bactericides

-

Field efficacy: 68.56% protection against A. citrulli at 200 µg/mL, comparable to kasugamycin (72.48%) .

-

Low phytotoxicity: No adverse effects observed on tomato or rice plants at therapeutic doses .

Drug Development Considerations

-

Bioavailability: Poor oral absorption due to high polarity; prodrug strategies (e.g., ester prodrugs) under investigation .

-

Toxicity: LD > 500 mg/kg in murine models, suggesting a favorable safety profile .

Structure-Activity Relationships (SAR)

Key structural insights include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume